2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26FN5O2S and its molecular weight is 467.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Research by Başoğlu et al. (2013) involved the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, with a focus on their antimicrobial, antilipase, and antiurease activities. The study showcases the potential of using microwave-assisted synthesis for creating compounds with significant biological activities, which could be related to the applications of the compound due to the structural similarities in the molecules studied (Başoğlu et al., 2013).
Antimicrobial Activities of 1,2,4-Triazole Derivatives
Another study by Bektaş et al. (2007) focused on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. This research underscores the antimicrobial potential of triazole derivatives, suggesting that compounds with similar structures might also possess antimicrobial properties (Bektaş et al., 2007).
Molecular Docking Studies as EGFR Inhibitors
Karayel's (2021) investigation into benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors through molecular stabilities, conformational analyses, and molecular docking studies highlights the compound's potential application in cancer research. This suggests that the molecule of interest, due to its structural components, may have relevance in the development of cancer therapeutics (Karayel, 2021).
Synthesis and 5-HT2 Antagonist Activity
Research by Watanabe et al. (1992) on the synthesis and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives suggests potential applications in neurological and psychiatric disorder treatments. The study's findings on the compounds' 5-HT2 antagonist activity could inform the therapeutic applications of similar compounds (Watanabe et al., 1992).
Properties
IUPAC Name |
2-ethyl-5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(16-8-10-17(32-2)11-9-16)29-14-12-28(13-15-29)19-7-5-4-6-18(19)25/h4-11,21,31H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLQXPJWKIDYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=CC=C5F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.